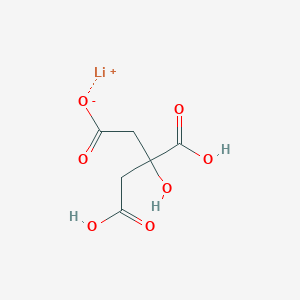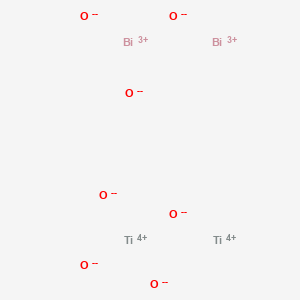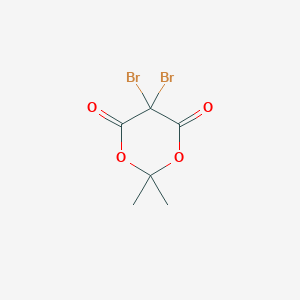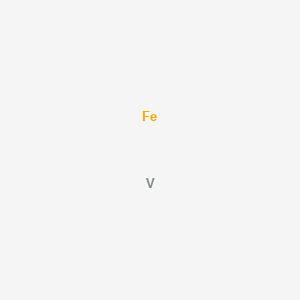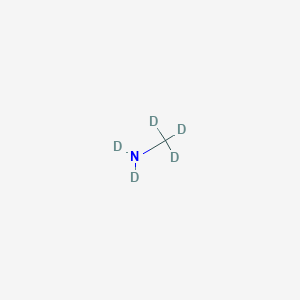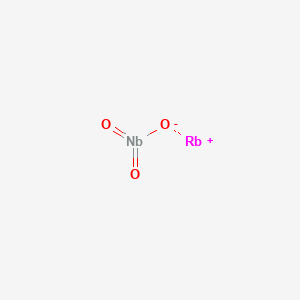
Rubidium niobate
Descripción general
Descripción
Rubidium niobate is a compound with the chemical formula RbNbO₃. It is known for its perovskite-type structure, which is a high-pressure phase of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium niobate can be synthesized through high-pressure and high-temperature methods. One common approach involves the synthesis of perovskite-type this compound at 1173 K and 4 GPa from non-perovskite this compound. This method involves single-crystal X-ray diffraction analysis to reveal the orthorhombic cell structure in the perovskite-type compound .
Industrial Production Methods: Industrial production of this compound typically involves the calcination of a reaction mixture containing rubidium and niobium precursors. The reaction mixture is heated to high temperatures, often around 1000°C, to achieve the desired phase of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Rubidium niobate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique crystal structure and the presence of niobium in its composition.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen, hydrogen, and various reducing agents. The reaction conditions often involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of rubidium oxide and niobium oxide, while reduction reactions may yield rubidium metal and niobium metal .
Aplicaciones Científicas De Investigación
Rubidium niobate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Ferroelectric Materials: this compound is used in the design of ferroelectric materials, which have applications in memory devices, sensors, and actuators.
Nonlinear Optical Materials: The compound exhibits strong second harmonic generation signals, making it suitable for use in nonlinear optical materials and devices.
High-Pressure Research: this compound is studied under high-pressure conditions to understand its structural stability and phase transitions, which have implications for materials science and solid-state physics.
Electro-Optical Devices: Due to its high nonlinear optical and electro-optical properties, this compound is used in the development of electro-optical devices.
Mecanismo De Acción
The mechanism by which rubidium niobate exerts its effects is primarily related to its crystal structure and ferroelectric properties. The compound undergoes structural transitions from orthorhombic to tetragonal phases under varying temperature and pressure conditions. These transitions are associated with changes in the crystal lattice, which influence the compound’s ferroelectric and optical properties .
Molecular Targets and Pathways: The molecular targets and pathways involved in the mechanism of action of this compound include the alignment of dipoles within the crystal lattice and the generation of electric fields in response to external stimuli. These effects are crucial for the compound’s applications in ferroelectric and electro-optical devices .
Comparación Con Compuestos Similares
Potassium Niobate (KNbO₃): Similar ferroelectric properties but with different phase transition temperatures and crystal structures.
Barium Titanate (BaTiO₃): Known for its ferroelectric properties and used in similar applications, but with a different crystal structure and phase transition behavior.
Lead Vanadate (PbVO₃): Exhibits similar phase transitions under high-pressure conditions but has a different chemical composition and crystal structure.
Uniqueness of Rubidium Niobate: this compound is unique due to its high-pressure phase stability and the distinct structural transitions it undergoes. These properties make it a promising material for advanced ferroelectric and electro-optical applications .
Propiedades
IUPAC Name |
oxido(dioxo)niobium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.3O.Rb/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYVMWMKWZYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbNbO3, NbO3Rb | |
| Record name | rubidium niobate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12031-63-9 (Parent) | |
| Record name | Niobium rubidium oxide (NbRbO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.372 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12059-51-7 | |
| Record name | Niobium rubidium oxide (NbRbO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium rubidium oxide (NbRbO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium niobate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


